molecular formula C19H14N2OS B2478494 (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477498-70-7

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

Cat. No.: B2478494
CAS No.: 477498-70-7
M. Wt: 318.39
InChI Key: PTYZQLSTXMBJIK-FMQUCBEESA-N
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Description

2-Methylnaphtho[1,2-d]thiazole is a chemical compound used as a building block in the formation of polycyclic compounds . It’s an important raw material for the synthesis of spectrum sensitization added dye in the photosensitive material industry .


Synthesis Analysis

The synthesis of 2-Methylnaphtho[1,2-d]thiazole involves two intermediates, 1-acetyl amino naphthalene and 1-thioacetyl amino naphthalene .


Molecular Structure Analysis

The molecular formula of 2-Methylnaphtho[1,2-d]thiazole is C12H9NS . Its molecular weight is 199.27 .


Physical and Chemical Properties Analysis

2-Methylnaphtho[1,2-d]thiazole is a solid at 20 degrees Celsius . It has a melting point of 94.0 to 97.0 °C and a boiling point of 168 °C/5.5 mmHg .

Scientific Research Applications

Synthesis and Characterization

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide and its derivatives are primarily studied for their synthesis methods and chemical properties. Microwave-promoted synthesis and metal-free synthesis methods have been developed to produce these compounds efficiently and in an environmentally benign manner. For instance, a base-catalyzed direct cyclization technique utilizing microwave irradiation in a solvent-free medium offers a cleaner, efficient, and faster method for synthesizing substituted benzamides, including compounds similar to this compound (Saeed, 2009). Additionally, a one-pot cascade synthesis process in the presence of water has been described for producing highly functionalized benzo[d]thiazol-2(3H)-ylidene benzamide (Saini, Kumar, Verma, 2019).

Potential Therapeutic Applications

Some derivatives of this compound have been explored for their therapeutic potential, particularly as antiviral and anticancer agents. For instance, certain N-(thiazol-2-yl)benzamide derivatives have shown promising antiviral activity against HIV strains, suggesting the potential for these compounds to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) (Saeed, Al-Masoudi, Ahmed, Pannecouque, 2011). Moreover, certain N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have exhibited moderate to excellent anticancer activity against various cancer cell lines, highlighting their potential in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, Reddy, 2021).

Material Science Applications

In material science, some N-(thiazol-2-yl)benzamide derivatives have demonstrated the ability to form supramolecular gels, showcasing the role of non-covalent interactions in gelation behavior. These findings are crucial for the development of novel materials with specific properties (Yadav, Ballabh, 2020).

Crystallographic Studies

Crystallographic studies have played a pivotal role in understanding the molecular structure and potential interactions of these compounds. For instance, the single crystal structure of certain gelators has revealed helical assembly driven by π-π interaction and multiple hydrogen bonding, which are crucial for their gelation properties (Yadav, Ballabh, 2020). Similarly, the synthesis, characterization, and crystal structures of novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives have been documented, providing valuable insights into their cytotoxic activity and potential use in cancer therapy (Adhami, Safavi, Ehsani, Ardestani, Emmerling, Simyari, 2014).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of 2-methyl-naphtho[1,2-d]thiazole , which is known to be used in the photosensitive material industry . .

Mode of Action

The mode of action of this compound is not well-documented. As a derivative of 2-methyl-naphtho[1,2-d]thiazole, it may share some of its properties. 2-methyl-naphtho[1,2-d]thiazole is used in the photosensitive material industry to enhance and improve color film’s light sensitivity and color sensitivity . .

Properties

IUPAC Name

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c1-21-17-15-10-6-5-7-13(15)11-12-16(17)23-19(21)20-18(22)14-8-3-2-4-9-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYZQLSTXMBJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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